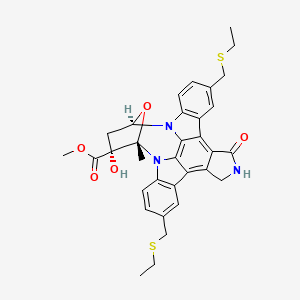

CEP-1347

描述

CEP-1347 是一种半合成的化合物,以其神经保护特性而闻名。它是 c-Jun N 端激酶 (JNK) 通路的有效抑制剂,该通路参与导致神经元死亡的应激反应。 该化合物在保护各种神经细胞类型免受凋亡方面显示出希望,使其成为治疗帕金森病等神经退行性疾病的潜在治疗剂 .

科学研究应用

CEP-1347 在科学研究中具有广泛的应用:

作用机制

CEP-1347 主要通过抑制 JNK 通路发挥作用。该通路是细胞应激反应的关键组成部分,参与凋亡的诱导。通过阻断 JNK 的活化,this compound 阻止导致神经元死亡的下游信号事件。 此外,this compound 靶向 MDM4 蛋白,导致 p53 通路激活,这进一步促进了其神经保护和抗癌作用 .

生化分析

Biochemical Properties

CEP-1347 is an orally active molecule that acts as a selective and potent inhibitor of the stress-activated protein kinase pathway . This intracellular signaling pathway is an essential component of the stress response leading to neuronal death . The compound interacts with Mitogen-activated protein kinase 12 .

Cellular Effects

This compound has been shown to have significant effects on various types of cells. In ER-positive breast cancer cells, it blocks cell cycle progression in G2 and early M phase, and induces apoptosis . In neurons, it promotes survival even in the absence of trophic support .

Molecular Mechanism

This compound exerts its effects at the molecular level by inhibiting the stress-activated protein kinase pathway . It is a selective and potent inhibitor of this pathway, which is an essential component of the stress response leading to neuronal death . In-vitro cell culture systems and in-vivo mouse and non-human primate models of Parkinson’s disease have shown that this compound protects dopamine neurons in the substantia nigra, the area of the brain affected by Parkinson’s disease .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been shown to have temporal effects on cells. For instance, in HIV-infected patients, this compound was administered twice daily and it resulted in significant changes in the pharmacokinetics of other drugs . Furthermore, neurons that have been NGF-deprived long-term but have been kept alive by caspase inhibitors can be rescued metabolically by this compound .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. For instance, a 10-day systemic administration of this compound at a dose that was less than 1/10 the mouse equivalent of the dose safely given to humans for 2 years was sufficient to effectively reduce tumor-initiating cancer stem cells within established tumors in mice .

Metabolic Pathways

This compound is involved in the stress-activated protein kinase pathway . It acts as a selective and potent inhibitor of this pathway, which is an essential component of the stress response leading to neuronal death .

准备方法

合成路线和反应条件

CEP-1347 衍生自吲哚咔唑 K252a。合成涉及几个步骤,包括吲哚咔唑核的形成以及随后引入增强其生物活性的官能团的修饰。关键步骤通常包括:

工业生产方法

This compound 的工业生产遵循类似的合成路线,但针对大规模生产进行了优化。 这包括使用高产反应、高效纯化技术以及严格的质量控制措施来确保化合物的纯度和一致性 .

化学反应分析

反应类型

CEP-1347 经历了几种类型的化学反应,包括:

氧化: 该化合物可以在特定条件下氧化形成各种氧化衍生物。

还原: 还原反应可以改变官能团,可能会改变化合物的生物活性。

常用试剂和条件

氧化: 常用的氧化剂包括高锰酸钾和三氧化铬。

还原: 使用诸如氢化铝锂和硼氢化钠之类的还原剂。

主要形成的产物

相似化合物的比较

类似化合物

K252a: CEP-1347 衍生自的母体化合物。它也抑制 JNK 通路,但特异性和效力较低。

SP600125: 另一个 JNK 抑制剂,但它缺乏 this compound 的神经保护特性。

This compound 的独特性

This compound 的独特性在于它在抑制 JNK 通路方面具有很高的特异性和效力。它保护神经元免受凋亡的能力以及在癌症研究中的功效使其区别于其他类似化合物。 此外,它对 JNK 和 p53 通路双重作用提供了更广泛的治疗潜力 .

属性

IUPAC Name |

methyl (15S,16R,18R)-10,23-bis(ethylsulfanylmethyl)-16-hydroxy-15-methyl-3-oxo-28-oxa-4,14,19-triazaoctacyclo[12.11.2.115,18.02,6.07,27.08,13.019,26.020,25]octacosa-1,6,8(13),9,11,20(25),21,23,26-nonaene-16-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H33N3O5S2/c1-5-42-15-17-7-9-22-19(11-17)26-27-21(14-34-30(27)37)25-20-12-18(16-43-6-2)8-10-23(20)36-29(25)28(26)35(22)24-13-33(39,31(38)40-4)32(36,3)41-24/h7-12,24,39H,5-6,13-16H2,1-4H3,(H,34,37)/t24-,32+,33+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCMLRESZJCKCTC-KMYQRJGFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSCC1=CC2=C(C=C1)N3C4CC(C(O4)(N5C6=C(C=C(C=C6)CSCC)C7=C8CNC(=O)C8=C2C3=C75)C)(C(=O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCSCC1=CC2=C(C=C1)N3[C@H]4C[C@@]([C@](O4)(N5C6=C(C=C(C=C6)CSCC)C7=C8CNC(=O)C8=C2C3=C75)C)(C(=O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H33N3O5S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

615.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

156177-65-0 | |

| Record name | 3,9-Bis((ethylthio)methyl)-K-252a | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0156177650 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CEP-1347 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/200HA2LIMK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

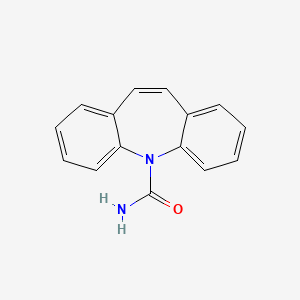

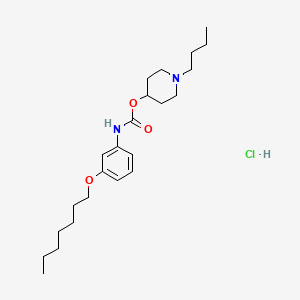

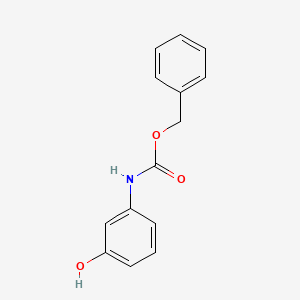

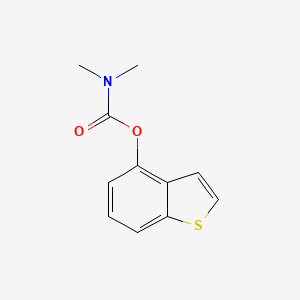

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of CEP-1347?

A1: this compound acts as a potent and selective inhibitor of the mixed lineage kinase (MLK) family of kinases. [, , ] MLKs are upstream activators of the c-Jun N-terminal kinase (JNK) signaling pathway, which is implicated in various cellular processes, including stress response, apoptosis (programmed cell death), and inflammation. [, , ]

Q2: How does this compound affect the JNK signaling pathway?

A2: By inhibiting MLKs, this compound effectively blocks the activation of the JNK signaling pathway. [, , ] This inhibition disrupts the downstream cascade of events that would normally lead to the activation of c-Jun, a transcription factor involved in regulating gene expression related to apoptosis and inflammation. [, , , ]

Q3: What are the downstream effects of this compound's inhibition of the JNK pathway?

A3: Inhibition of the JNK pathway by this compound leads to several downstream effects:

- Reduced apoptosis: this compound prevents the activation of caspases, enzymes responsible for executing apoptosis, thereby promoting cell survival in various models of neuronal death. [, , ]

- Preservation of neuronal function: In several studies, this compound not only protected neurons from death but also helped maintain their metabolic activity and trophic status, crucial for neuronal function. [, , ]

- Modulation of inflammation: In glial cells, particularly astrocytes, this compound has been shown to dampen inflammatory responses by decreasing the release of pro-inflammatory molecules like nitric oxide (NO), prostaglandins (PGs), and interleukin-6 (IL-6). []

Q4: Does this compound have any impact on MDM2, another negative regulator of p53?

A5: Interestingly, while this compound primarily targets MDM4, studies show that it can indirectly influence MDM2. Blocking this compound-induced MDM2 overexpression, achieved through genetic knockdown, enhanced its effects on the p53 pathway and cell growth inhibition. [] Furthermore, using a small molecule MDM2 inhibitor that disrupts the MDM2-p53 interaction, while preserving its ability to inhibit MDM4 expression, synergistically enhanced the p53-activating and growth-inhibitory effects of this compound. [] This highlights a complex interplay between these regulatory molecules and suggests potential for combination therapies.

Q5: What is the molecular formula and weight of this compound?

A6: The molecular formula of this compound is C28H37N3O7S2, and its molecular weight is 591.74 g/mol. [, ]

Q6: Does this compound possess any intrinsic catalytic properties?

A7: this compound is not known to possess intrinsic catalytic properties. It primarily functions as a kinase inhibitor, specifically targeting the MLK family. [, , ] Its mode of action involves competing with ATP for binding to the catalytic site of MLKs, thereby preventing their activation and subsequent phosphorylation of downstream targets. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(3-heptoxyphenyl)carbamoyloxy]ethyl-dimethylazanium;chloride](/img/structure/B1668319.png)